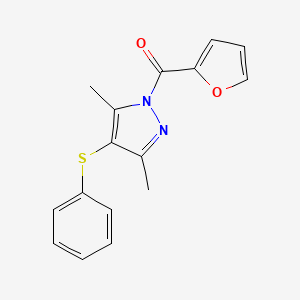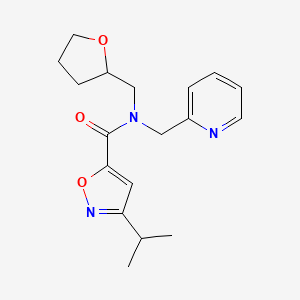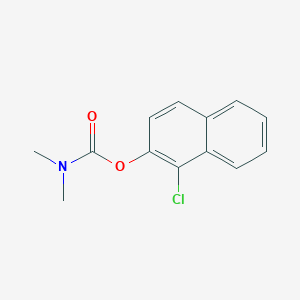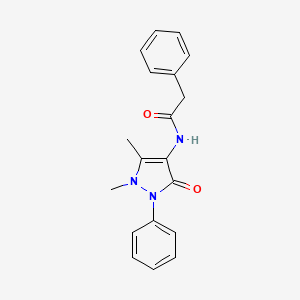
1-(2-furoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.07759887 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organized Assemblies and Anion Binding
Research has shown that pyrazole-based ionic salts, including those with furoyl and phenylthio substituents, can form organized assemblies directed by anions. These assemblies are significant in the development of materials with specific anion recognition and binding properties, which have potential applications in sensing, catalysis, and material science. For example, anion-directed organized assemblies have been demonstrated with protonated pyrazole-based ionic salts, highlighting their ability to form dimer architecture and one-dimensional helical chains through anion-assisted interactions (Zheng et al., 2013).
Antimicrobial Applications
Compounds structurally related to 1-(2-furoyl)-3,5-dimethyl-4-(phenylthio)-1H-pyrazole have been synthesized and evaluated for their antimicrobial activities. For instance, chitosan Schiff bases derived from heterocyclic moieties, including pyrazole derivatives, have shown promising antimicrobial activity against various bacterial and fungal strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Hamed et al., 2020).
Molecular Interactions and Dimerization
Studies on pyrazole derivatives, including those with furoyl groups, have also focused on their molecular interactions, such as hydrogen bonding and dimerization. These interactions are crucial for understanding the compound's behavior in different environments and can lead to applications in designing molecular sensors, switches, and other functional materials. For example, a study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound similar in structure to the one of interest, provided insights into its molecular interactions and potential for forming dimers with multiple interactions (Singh et al., 2014).
Synthesis and Characterization
The synthesis and characterization of novel pyrazole derivatives, including those with furoyl and phenylthio substituents, are fundamental aspects of research in this area. These studies provide the foundation for understanding the chemical properties and potential applications of these compounds. For example, the synthesis and bioactivities of new 1H-pyrazole derivatives containing an aryl sulfonate moiety have been explored, contributing to the development of compounds with potential therapeutic and material science applications (Kendre et al., 2013).
Propriétés
IUPAC Name |
(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-15(21-13-7-4-3-5-8-13)12(2)18(17-11)16(19)14-9-6-10-20-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEAJPRQZWFCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CO2)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B5537416.png)
![2-[(4aR,7aS)-4-(3-ethoxypropanoyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)
![MORPHOLINO[5-(MORPHOLINOCARBONYL)-2-THIENYL]METHANONE](/img/structure/B5537423.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)
![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)
![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5537486.png)
![(NE)-N-[(2-propoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B5537490.png)
![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
